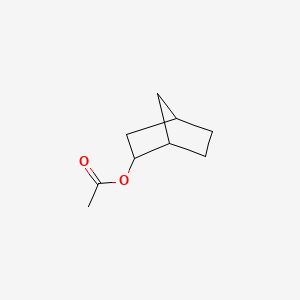

Norbornyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Norbornyl acetate, also known as bicyclo[2.2.1]hept-2-yl acetate, is an organic compound with the molecular formula C9H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bridged bicyclic system, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbornyl acetate can be synthesized through the acetolysis of norbornyl brosylate. This reaction involves the substitution of the brosylate group with an acetate group in the presence of acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of norbornene followed by acetylation. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and acetic anhydride as the acetylating agent .

Chemical Reactions Analysis

Types of Reactions: Norbornyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form norbornyl alcohol and norbornyl ketone.

Reduction: Reduction reactions can convert this compound to norbornane.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Acetic acid and acetic anhydride are frequently used in substitution reactions.

Major Products:

Oxidation: Norbornyl alcohol, norbornyl ketone.

Reduction: Norbornane.

Substitution: Various substituted norbornyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of norbornene derivatives, including norbornyl acetate, as scaffolds for developing novel chemotherapeutic agents. The compound has shown promising antitumoral efficacy when modified structurally to enhance its biological activity. For instance, norbornene-based derivatives have been evaluated for their ability to act synergistically with established chemotherapeutic agents, demonstrating improved efficacy against various cancer cell lines .

Case Study: Norbornene Derivatives in Cancer Treatment

A study investigated the effects of norbornene-derived podophyllotoxin carboxylate isomers on human lung carcinoma cells. The results indicated that these derivatives exhibited significantly lower IC50 values compared to traditional agents like etoposide, suggesting their potential as more effective alternatives in cancer therapy .

Organic Synthesis

Reactivity and Mechanisms

this compound is often utilized in organic synthesis due to its ability to undergo various reactions, such as acetolysis and nucleophilic substitution. The nonclassical nature of the 2-norbornyl cation formed during these reactions allows for unique pathways that can lead to diverse products with high stereoselectivity .

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Acetolysis | Norbornyl tosylate + Acetic Acid | This compound |

| Nucleophilic Substitution | Norbornyl alcohol + Nucleophile | Substituted norbornyl compound |

Antimicrobial Applications

Synthesis of Antimicrobial Agents

this compound has been explored for its antimicrobial properties. Research focused on synthesizing new oxadiazole thioglycosides linked to the norbornyl system revealed significant antibacterial and antifungal activities. The synthesized compounds showed varying degrees of effectiveness against pathogens such as Pseudomonas aeruginosa and Streptomyces species .

Case Study: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of newly synthesized norbornyl derivatives, the minimum inhibitory concentrations (MIC) were determined through agar diffusion methods. The results demonstrated that some derivatives exhibited MIC values lower than those of conventional antibiotics, indicating their potential as alternative therapeutic agents .

Materials Science

Polymer Science

this compound's reactivity allows it to serve as a monomer in polymerization processes. The formation of polymers from norbornene derivatives has opened avenues for creating materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives.

Case Study: Polymerization Studies

Research has shown that polymers derived from norbornene exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This makes them suitable candidates for high-performance applications in industries such as aerospace and automotive .

Mechanism of Action

The mechanism of action of norbornyl acetate involves the formation of a norbornyl cation intermediate. This cation is stabilized by a three-center two-electron bond, which allows for various chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to substitution and elimination reactions .

Comparison with Similar Compounds

Norbornene: A related compound with a similar bicyclic structure but without the acetate group.

Norbornane: The parent hydrocarbon from which norbornyl acetate is derived.

Norbornyl alcohol: An oxidized form of this compound.

Uniqueness: this compound is unique due to its bridged bicyclic structure and the presence of the acetate group, which imparts distinct chemical reactivity. Its ability to form stable carbocation intermediates makes it a valuable compound for studying reaction mechanisms in organic chemistry .

Biological Activity

Norbornyl acetate, also known as 2-norbornyl acetate, is an organic compound with the molecular formula C9H14O2. Its unique bicyclic structure derived from norbornane, featuring an acetate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure which enhances its reactivity and interaction with biological systems. The compound's structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various microbial strains, demonstrating efficacy in inhibiting bacterial growth. The following table summarizes key findings from studies on its antimicrobial activity:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These results suggest that this compound and its derivatives may serve as potential candidates for developing new antimicrobial agents.

Therapeutic Applications

This compound's structural modifications have led to the exploration of its derivatives in medicinal chemistry. Notably, certain substituted norbornyl systems have shown promise in cancer treatment. Research highlights include:

- Antitumor Properties : Derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values of less than 10 µM against human lung carcinoma A549 cells, indicating potent antitumor activity .

- Mechanism of Action : The mechanism by which norbornyl derivatives exert their effects involves interference with cellular processes such as apoptosis and DNA binding. One study found that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

- In Vitro Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound derivatives on prostate cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis at significant rates (up to 70%) .

- Antimicrobial Efficacy Against Resistant Strains : Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The compound demonstrated effectiveness where traditional antibiotics failed, highlighting its potential as a therapeutic alternative .

Properties

CAS No. |

34640-76-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-bicyclo[2.2.1]heptanyl acetate |

InChI |

InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |

InChI Key |

YXNICIBZSREEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2CCC1C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.